4-METHOXY-N-[(PYRIDIN-3-YL)METHYL]-6-(THIOMORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
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Overview
Description
4-METHOXY-N-[(PYRIDIN-3-YL)METHYL]-6-(THIOMORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a methoxy group, a pyridinylmethyl group, and a thiomorpholine ring attached to a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-[(PYRIDIN-3-YL)METHYL]-6-(THIOMORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Pyridinylmethyl Group: This step involves the reaction of the triazine core with a pyridinylmethyl halide in the presence of a base to form the desired intermediate.
Attachment of the Thiomorpholine Ring: The final step involves the nucleophilic substitution reaction of the intermediate with thiomorpholine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-[(PYRIDIN-3-YL)METHYL]-6-(THIOMORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core and the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while substitution reactions can introduce various functional groups into the triazine core.
Scientific Research Applications
4-METHOXY-N-[(PYRIDIN-3-YL)METHYL]-6-(THIOMORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-[(PYRIDIN-3-YL)METHYL]-6-(THIOMORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
4-METHOXY-N-[(PYRIDIN-3-YL)METHYL]-6-(THIOMORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, pyridinylmethyl group, and thiomorpholine ring in a triazine core makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-methoxy-N-(pyridin-3-ylmethyl)-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6OS/c1-21-14-18-12(16-10-11-3-2-4-15-9-11)17-13(19-14)20-5-7-22-8-6-20/h2-4,9H,5-8,10H2,1H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOVTOUJMKDPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCSCC2)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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